3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Overview
Description
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is known for its unique structure, which includes an isoindoline moiety fused with a butanoic acid chain. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the signaling pathways involved in cell migration and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MMPs results in the inhibition of these enzymes, thereby affecting the degradation of extracellular matrix components . This binding interaction is crucial for its role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the metabolic flux and levels of certain metabolites . These interactions are essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these processes is important for determining its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid typically involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions . One common method includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions often require precise temperature control and may involve multiple steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped with advanced chemical reactors. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Safety measures are strictly followed to handle the reagents and intermediates involved in the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A compound with a similar isoindoline structure, used as an immunomodulatory drug.
Thalidomide: Another isoindoline derivative with sedative and immunomodulatory properties.
Uniqueness
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is unique due to its specific structural features and the range of reactions it can undergo.
Properties
IUPAC Name |
3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULAETYRRYJIAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179655 | |
Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101004-93-7 | |
Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101004-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.